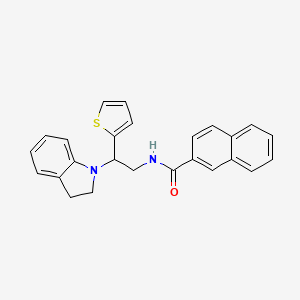

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-naphthamide

Description

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2OS/c28-25(21-12-11-18-6-1-2-8-20(18)16-21)26-17-23(24-10-5-15-29-24)27-14-13-19-7-3-4-9-22(19)27/h1-12,15-16,23H,13-14,17H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQSDTBNGMJHBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC4=CC=CC=C4C=C3)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-naphthamide typically involves multi-step organic reactions. One possible route could include:

Formation of the Indoline Moiety: Starting with an indole derivative, the indoline ring can be formed through hydrogenation.

Attachment of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.

Formation of the Naphthamide Group: The final step involves the formation of the naphthamide group through an amide coupling reaction, using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-naphthamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might lead to the formation of carboxylic acids or ketones, while reduction could yield alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-naphthamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Table 1: Key Physicochemical Parameters of Selected Analogs

- Melting Point : The naphthamide group contributes to a higher melting point (estimated >190°C) compared to benzamide derivatives (e.g., compound 17, MP ~150°C) due to stronger intermolecular interactions .

Key Advantages and Limitations

- Advantages: Enhanced stability from aromatic stacking (naphthamide + thiophene). Potential multifunctional activity due to hybrid pharmacophores.

- Limitations :

- High molecular weight (>400 Da) may limit bioavailability.

- Synthetic complexity compared to simpler analogs (e.g., compound 17).

Biological Activity

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-naphthamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

- Indoline Moiety : Known for its diverse biological activities.

- Thiophene Ring : Contributes to the compound's electronic properties and reactivity.

- Naphthamide Group : Enhances the compound's stability and potential interaction with biological targets.

The molecular formula is with a molecular weight of approximately 422.52 g/mol. The structural complexity allows for various interactions with biological molecules, making it a candidate for therapeutic applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar indole and thiophene derivatives. For instance, research involving derivatives of indole has shown significant cytotoxic effects against various cancer cell lines, including colorectal cancer (HCT-116), lung cancer (A549), and breast cancer (MCF-7) cells. The following table summarizes key findings related to the anticancer activity of this compound and related compounds:

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT-116 | 7.1 ± 0.07 | Induces cell cycle arrest at S and G2/M phases |

| Derivative A | MCF-7 | 10.5 ± 0.07 | Inhibits DNA synthesis |

| Derivative B | A549 | 11.9 ± 0.05 | Modulates miRNA expression |

These results indicate that this compound exhibits selective cytotoxicity against cancer cells while sparing normal epithelial cells, suggesting a favorable therapeutic index.

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- DNA Interaction : Similar compounds have been shown to interact directly with tumor cell DNA, leading to disruption of replication and transcription processes.

- Cell Cycle Arrest : The compound induces cell cycle arrest at specific phases (S and G2/M), which is crucial for preventing cancer cell proliferation.

- Regulation of miRNA : Studies demonstrate alterations in the expression levels of tumor suppressors (e.g., miR-30c, miR-107) and oncogenes (e.g., miR-25, IL-6), contributing to its anticancer efficacy.

Case Studies

A recent study synthesized various indole derivatives and evaluated their anticancer effects against multiple human tumor cell lines. The findings indicated that certain derivatives exhibited potent activity against HCT-116 cells, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin . The selectivity index for these compounds was calculated to be greater than 2.74, indicating a promising therapeutic profile.

Q & A

Q. What multi-step synthetic routes are commonly employed to synthesize N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-naphthamide?

The synthesis typically involves sequential functionalization of indoline, thiophene, and naphthamide moieties. For example:

- Step 1 : Formation of the indolin-1-yl-thiophen-2-yl ethyl backbone via nucleophilic substitution or cyclization reactions, as seen in analogous thiophene-ethylamine syntheses (e.g., using glacial acetic acid under reflux conditions) .

- Step 2 : Coupling the intermediate with 2-naphthamide via amidation, potentially using activating agents like EDCI/HOBt in DMF .

- Step 3 : Purification via recrystallization or column chromatography. Reaction progress should be monitored using TLC (e.g., n-hexane:ethyl acetate solvent systems) .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

- NMR Spectroscopy : - and -NMR to confirm proton environments and carbon connectivity, particularly for distinguishing indoline, thiophene, and naphthamide signals.

- X-ray Crystallography : Use SHELX software (SHELXL for refinement) to resolve crystal structures and validate stereochemistry. SHELX is robust for small-molecule refinement, even with twinned or high-resolution data .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

Q. How do solubility and stability properties influence experimental design?

- Solubility : The compound’s aromatic and amide groups suggest limited aqueous solubility. Use polar aprotic solvents (DMF, DMSO) for in vitro assays.

- Stability : Monitor for decomposition under light or heat via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks). Derivatives like 2-chloroacetamides show sensitivity to hydrolysis, necessitating inert storage conditions .

Advanced Research Questions

Q. How can low synthetic yields be mitigated during the coupling of indoline-thiophene intermediates with 2-naphthamide?

- Optimize Reaction Conditions : Increase equivalents of the naphthamide precursor or employ microwave-assisted synthesis to enhance reaction efficiency.

- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)) for Buchwald-Hartwig amidation, as seen in similar aryl-ethylamide syntheses .

- Solvent Effects : Replace DMF with DMA or NMP to improve solubility of hydrophobic intermediates .

Q. How should conflicting crystallographic data (e.g., anomalous electron density) be resolved during structural refinement?

- Data Reprocessing : Reintegrate diffraction data using SHELXE to detect twinning or partial occupancy .

- Hydrogen Bond Analysis : Use SHELXL’s DFIX and DANG restraints to model disordered regions, particularly around the ethyl linker or thiophene ring .

- Validation Tools : Cross-check with PLATON’s ADDSYM to identify missed symmetry elements or solvent masking .

Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes, leveraging structural analogs like 3-(3-chlorophenyl)-N-(2-(thiophen-2-yl)ethyl)propanamide as templates .

- Enzyme Assays : Test inhibitory activity against lipases or kinases using fluorogenic substrates (e.g., 4-methylumbelliferyl esters) .

- SAR Studies : Synthesize derivatives with modified indoline or thiophene substituents to assess pharmacophore requirements .

Q. How can computational methods clarify discrepancies in reported biological activity data?

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors.

- MD Simulations : Perform 100-ns molecular dynamics simulations (e.g., GROMACS) to evaluate target binding stability under physiological conditions .

Methodological Notes

- Synthetic References : Key protocols from thiophene-ethylamide and naphthamide syntheses should be adapted.

- Crystallographic Tools : SHELX remains the gold standard for small-molecule refinement despite newer alternatives .

- Biological Assays : Prioritize target-specific assays (e.g., pancreatic lipase inhibition for anti-obesity studies) based on structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.